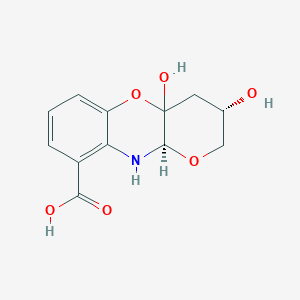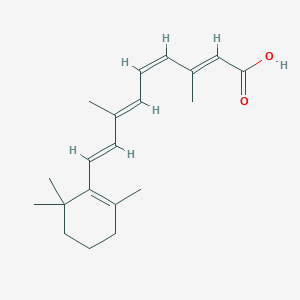
11-cis-Retinoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-cis-retinoic acid is the 11-cis-isomer of retinoic acid. It is a conjugate acid of an 11-cis-retinoate.
Aplicaciones Científicas De Investigación
Role in Vision and Cellular Processes
11-cis-Retinoic acid, a derivative of Vitamin A, is significant in various biological processes, including vision and cellular differentiation. It is especially crucial in the visual cycle for photoreceptor cells in the retina. Studies have identified enzymes like RDH11–14, which have dual-substrate specificity, metabolizing both all-trans- and cis-retinols, and are involved in the production of 11-cis-retinal and all-trans-retinal in photoreceptor and retinal pigment epithelial cells (Haeseleer et al., 2002). Additionally, 11-cis-retinol dehydrogenase is known for its role in steroid metabolism and may be involved in the biosynthesis of both 9-cis-retinoic acid and dihydrotestosterone (Huang & Luu‐The, 2001).
Metabolic Pathways and Function
The metabolic pathways of retinoids, including this compound, are complex. The biosynthesis of active forms of retinoids like this compound is crucial for many physiological processes such as embryonic development, reproduction, and vision (Lidén & Eriksson, 2006). The enzyme 13‐cis isomerohydrolase, found in zebrafish brain, suggests a mechanism for the generation of endogenous 13‐cis retinoic acid, which may influence neuronal functions (Takahashi et al., 2011).
Retinoids in Gene Regulation
Retinoids like this compound affect gene expression through various retinoic acid receptors and retinoid X receptors. This mechanism of action is crucial in regulating cell proliferation and differentiation, making retinoids important therapeutic agents in oncology and dermatology (Connolly et al., 2013).
Implications in Neurobiology and Disease Treatment
Retinoids, including this compound, have been studied for their neurotrophic and chemotropic effects on cultured neurons, indicating a potential physiological role in neuronal regeneration and axon pathfinding (Dmetrichuk et al., 2008). Also, the role of 13-cis-retinoic acid, an isomer of retinoic acid, in pediatric oncology, highlights the potential of retinoic acid isomers in cancer therapy (Armstrong et al., 2005).
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+ |
Clave InChI |
SHGAZHPCJJPHSC-JPXMXQIXSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




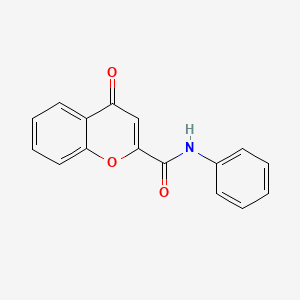

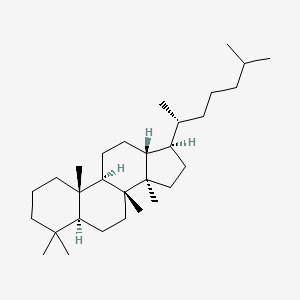
![N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1241004.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)
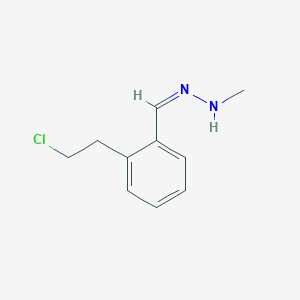
![(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol](/img/structure/B1241009.png)


![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)
![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)
